Methyl 2-amino-5-isobutoxybenzoate

CAS No.: 1103931-28-7

Cat. No.: VC2705738

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1103931-28-7 |

|---|---|

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | methyl 2-amino-5-(2-methylpropoxy)benzoate |

| Standard InChI | InChI=1S/C12H17NO3/c1-8(2)7-16-9-4-5-11(13)10(6-9)12(14)15-3/h4-6,8H,7,13H2,1-3H3 |

| Standard InChI Key | VSAIUVDAOGMWCB-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=CC(=C(C=C1)N)C(=O)OC |

| Canonical SMILES | CC(C)COC1=CC(=C(C=C1)N)C(=O)OC |

Introduction

Chemical Identity and Structure

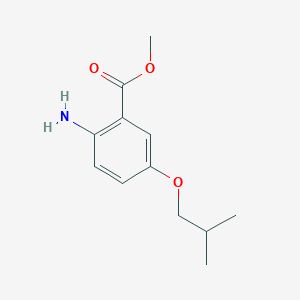

Methyl 2-amino-5-isobutoxybenzoate is characterized by a benzene ring with an amino group (-NH₂) at position 2, a methyl ester group (-COOCH₃) attached to position 1, and an isobutoxy group (-OCH₂CH(CH₃)₂) at position 5. The compound shares its core structure with other methyl aminobenzoates, such as methyl 2-amino-5-methoxybenzoate and methyl 2-amino-5-iodobenzoate, which have been more extensively documented .

Basic Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | Methyl 2-amino-5-isobutoxybenzoate |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Chemical Class | Aminobenzoate ester, Anthranilate derivative |

| Functional Groups | Amine, Ester, Ether (isobutoxy) |

The molecular structure features a primary aromatic amine which contributes to its basic properties, while the methyl ester group provides potential for various chemical transformations. The isobutoxy group at the 5-position likely influences its lipophilicity and solubility characteristics compared to other aminobenzoate derivatives.

Physical and Chemical Properties

Physical State and Appearance

Based on the properties of related aminobenzoate compounds, Methyl 2-amino-5-isobutoxybenzoate is likely to appear as a crystalline solid at room temperature, potentially with a light yellow to off-white coloration . Similar compounds like methyl 2-amino-5-iodobenzoate are described as powders to crystals with light yellow to orange coloration .

Predicted Physical Properties

The physical properties of Methyl 2-amino-5-isobutoxybenzoate would be expected to differ from those of related compounds primarily due to the isobutoxy group, which would increase its molecular weight compared to the methoxy or methyl derivatives, while decreasing it compared to the iodo derivative .

Chemical Reactivity

The compound possesses several reactive sites:

-

The primary amine group (-NH₂) at position 2 is expected to participate in typical amine reactions including acylation, alkylation, and diazotization.

-

The methyl ester group provides sites for transesterification, hydrolysis, and reduction reactions.

-

The isobutoxy group, being an ether, is relatively stable under most conditions but may cleave under strong acidic conditions.

The presence of the amino group ortho to the ester creates potential for intramolecular hydrogen bonding, which could affect its reactivity compared to para-substituted analogs. The amino group's nucleophilicity may be somewhat reduced by the electron-withdrawing effect of the adjacent ester group.

Synthesis Methods

From 2-Amino-5-hydroxybenzoic Acid

A probable synthetic route would involve:

-

Esterification of 2-amino-5-hydroxybenzoic acid to form methyl 2-amino-5-hydroxybenzoate

-

Etherification of the hydroxyl group with isobutyl bromide or isobutyl tosylate under basic conditions

This approach parallels synthesis methods for other alkoxy-substituted aminobenzoates .

Through Selective Reduction

Another potential route could involve:

-

Starting with methyl 5-isobutoxybenzoate

-

Nitration at the 2-position

-

Selective reduction of the nitro group to an amine

This methodology is similar to preparations of other aminobenzoate derivatives documented in the literature .

Purification Techniques

Purification of Methyl 2-amino-5-isobutoxybenzoate would likely involve:

-

Recrystallization from suitable organic solvents (ethanol, ethyl acetate, or hexane mixtures)

-

Column chromatography using silica gel with petroleum ether/ethyl acetate solvent systems (typically 10:1 v/v ratio)

-

Possible conversion to a salt form for purification followed by free-base regeneration

Based on related compounds, the pure product would likely exhibit a well-defined melting point and consistent spectroscopic characteristics .

Analytical Characterization

Predicted NMR Spectral Features

¹H NMR (in CDCl₃ or DMSO-d₆):

Based on similar compounds, the following signals would be expected:

-

NH₂ protons: δ ~5.0-6.0 ppm (broad singlet, 2H)

-

Aromatic protons: δ ~6.5-7.5 ppm (3H, complex pattern)

-

-OCH₃ (ester): δ ~3.8-3.9 ppm (singlet, 3H)

-

-OCH₂- (isobutoxy): δ ~3.6-3.8 ppm (doublet, 2H)

-

-CH(CH₃)₂: δ ~1.9-2.1 ppm (multiplet, 1H)

-

-CH(CH₃)₂: δ ~0.9-1.0 ppm (doublet, 6H)

¹³C NMR:

Expected carbon signals would include:

-

Carbonyl carbon: δ ~167-168 ppm

-

Aromatic carbons: δ ~110-150 ppm

-

Methoxy carbon: δ ~51-52 ppm

-

Isobutoxy carbons: δ ~74-76 ppm (OCH₂), ~28-30 ppm (CH), ~19 ppm (CH₃)

These predictions are based on the NMR data available for isobutyl 2-aminobenzoate and other related compounds .

Chromatographic Analysis

HPLC analysis would likely utilize:

-

Reverse-phase C18 column

-

Mobile phase consisting of methanol/water or acetonitrile/water mixtures

-

UV detection at 254-280 nm, where aminobenzoates typically exhibit strong absorption

TLC systems would likely use:

-

Silica gel plates

-

Petroleum ether:ethyl acetate (10:1 v/v) mobile phase

-

Visualization with UV light and ninhydrin or p-dimethylaminobenzaldehyde stains for the amine functionality

Applications and Significance

Structure-Activity Relationships

The presence of the isobutoxy group at the 5-position likely modifies the electronic properties of the benzene ring compared to other substituents found in similar compounds. This may result in altered reactivity and biological activity profiles compared to methoxy, methyl, or halogen-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume